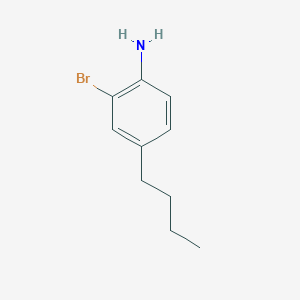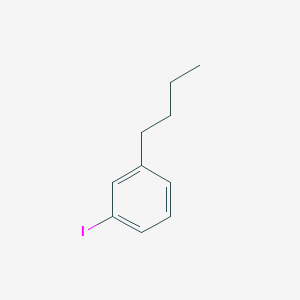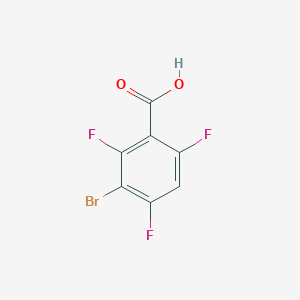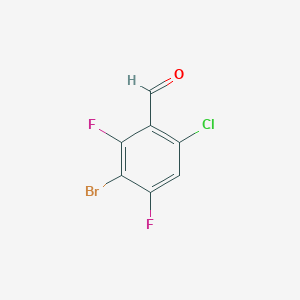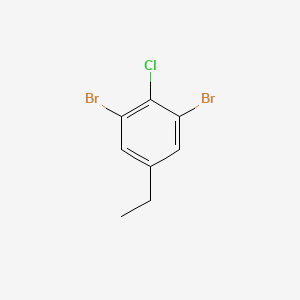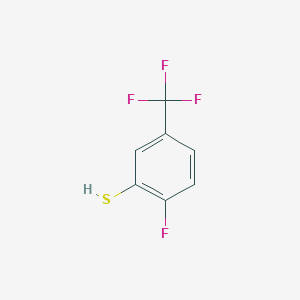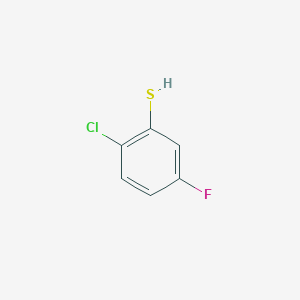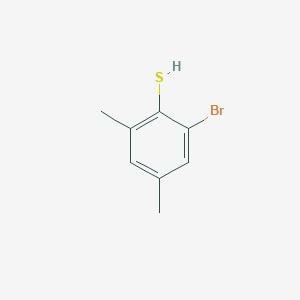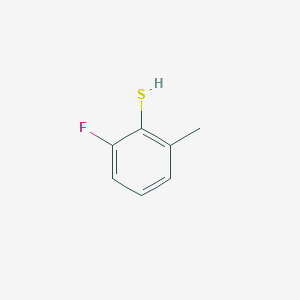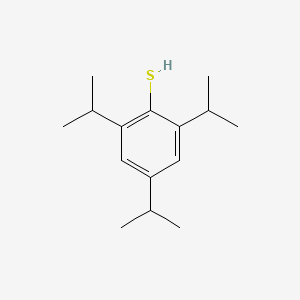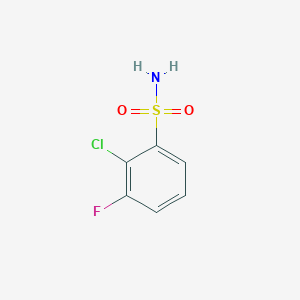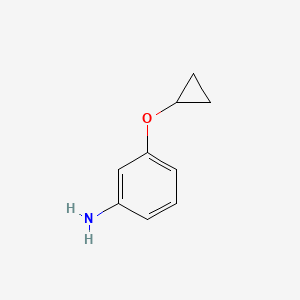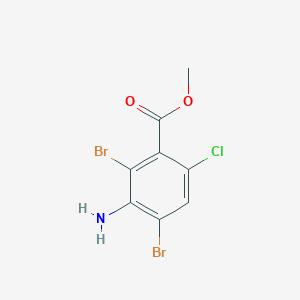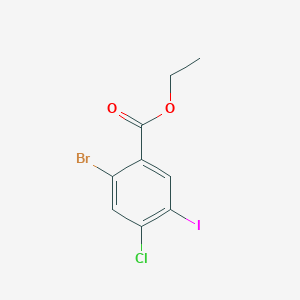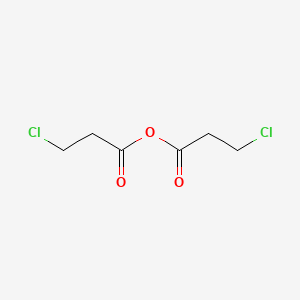
3-Chloropropanoic anhydride
描述
3-Chloropropanoic anhydride is an organic compound with the molecular formula C₆H₈Cl₂O₃. It is a derivative of propanoic acid, where two molecules of 3-chloropropanoic acid are condensed to form the anhydride. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloropropanoic anhydride can be synthesized through the reaction of 3-chloropropanoic acid with acyl chlorides or other dehydrating agents. One common method involves the use of thionyl chloride (SOCl₂) to convert 3-chloropropanoic acid into its corresponding acyl chloride, which then reacts with another molecule of 3-chloropropanoic acid to form the anhydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where 3-chloropropanoic acid is reacted with thionyl chloride under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to prevent side reactions .
化学反应分析
Types of Reactions: 3-Chloropropanoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropropanoic acid.
Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in solvents such as ethanol.
Hydrolysis: Water or aqueous bases like sodium hydroxide.
Acylation: Catalysts like aluminum chloride (AlCl₃) in solvents like dichloromethane.
Major Products:
Nucleophilic Substitution: Formation of substituted propanoic acid derivatives.
Hydrolysis: Formation of 3-chloropropanoic acid.
Acylation: Formation of acylated aromatic compounds.
科学研究应用
3-Chloropropanoic anhydride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-chloropropanoic moiety into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals
作用机制
The mechanism of action of 3-chloropropanoic anhydride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on molecules, such as amines and alcohols, leading to the formation of amides and esters. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles .
相似化合物的比较
3-Chloropropanoic Acid: The parent acid from which the anhydride is derived.
3-Chloropropionyl Chloride: Another derivative used in similar acylation reactions.
Propanoic Anhydride: Lacks the chlorine atom, making it less reactive.
Uniqueness: 3-Chloropropanoic anhydride is unique due to the presence of the chlorine atom, which increases its reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications .
属性
IUPAC Name |
3-chloropropanoyl 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBHOXSQYAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)OC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


